- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

908350-80-1 structure
Produktname:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
CAS-Nr.:908350-80-1
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973624
CID:69435
PubChem ID:53482118
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 2-(4-Phenylboronic acid pinacol ester)pyridine
- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER
- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester
- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester
- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine
- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- QC-4308
- 4-(2-Pyridinyl)phenylboronicacidpinacolester
- AMBA00085
- BCP22851
- BCP9000139
- AM85962
- OR360137
- ST2409309
- AX8165818
- AB0049782
- W9341
- 350P801
- (4-(PYRIDI
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane
-
- MDL: MFCD11973624
- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
- InChI-Schlüssel: CMGIUUPUDMXXLT-UHFFFAOYSA-N
- Lächelt: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 281.15900
- Monoisotopenmasse: 281.1587090 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 2
- Komplexität: 348
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 281.2
- Topologische Polaroberfläche: 31.4
Experimentelle Eigenschaften
- Dichte: 1.09
- Brechungsindex: 1.55
- PSA: 31.35000
- LogP: 3.04780
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Lagerzustand:Store at room temperature
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Fluorochem | 092159-250mg |
4-(2-Pyridinyl)phenylboronic acid pinacol ester |
908350-80-1 | 95% | 250mg |
£18.00 | 2022-03-01 | |
Fluorochem | 092159-1g |
4-(2-Pyridinyl)phenylboronic acid pinacol ester |
908350-80-1 | 95% | 1g |
£44.00 | 2022-03-01 | |
Enamine | EN300-317166-0.25g |
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
908350-80-1 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 5g |
¥710.0 | 2023-09-06 | |
Apollo Scientific | OR360137-5g |
4-(2-Pyridinyl)phenylboronic acid, pinacol ester |
908350-80-1 | 98% | 5g |
£116.00 | 2025-02-20 | |
abcr | AB437620-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |
908350-80-1 | 95% | 1g |
€99.80 | 2025-03-19 | |
Enamine | EN300-317166-5g |
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
908350-80-1 | 95% | 5g |
$127.0 | 2023-09-05 | |
Enamine | EN300-317166-0.05g |
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
908350-80-1 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
TRC | T890513-500mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 500mg |
$ 340.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D509341-5g |
4-(2-Pyridinyl)phenylboronic acid pinacol ester |
908350-80-1 | 97% | 5g |
$515 | 2024-05-24 |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
Referenz
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free ConditionsAngewandte Chemie, 2019, 58(16), 5392-5395,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C
Referenz
- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical PropertiesInorganic Chemistry, 2022, 61(51), 20942-20948,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C
Referenz
- Cobalt-Catalyzed Nitrogen Atom Insertion in ArylcycloalkenesJournal of the American Chemical Society, 2022, 144(49), 22433-22439,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referenz
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activationChemRxiv, 2021, 1, 1-6,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C
Referenz
- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back TransferAdvanced Materials (Weinheim, 2012, 24(15), 2009-2013,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt
Referenz
- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic AnalysisChemistry - A European Journal, 2021, 27(12), 3979-3985,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referenz
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials
- 4-(Pyridin-2-yl)phenol
- Borate(1-),tetrafluoro-
- Bis(pinacolato)diborane
- 2-(4-Bromophenyl)pyridine
- 2-(p-Tolyl)pyridine
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Verwandte Literatur
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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